N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide

Description

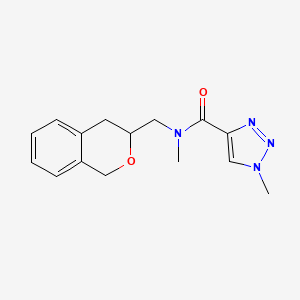

N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule featuring a 1,2,3-triazole-4-carboxamide core substituted with a methyl group at the 1-position of the triazole ring and an N-bound isochroman-3-ylmethyl group.

Propriétés

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,1-dimethyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-18(15(20)14-9-19(2)17-16-14)8-13-7-11-5-3-4-6-12(11)10-21-13/h3-6,9,13H,7-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDXRJMRVIVWMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N(C)CC2CC3=CC=CC=C3CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various biological assays, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a unique combination of an isochroman moiety and a 1,2,3-triazole ring, which contribute to its biological properties. The molecular formula is , and it has a molecular weight of 256.31 g/mol. The structural representation can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₆N₄O |

| Molecular Weight | 256.31 g/mol |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions in enzymes. This interaction can inhibit various biological pathways involved in disease processes such as cancer and microbial infections.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance:

- Cell Lines Tested : The compound was evaluated against several cancer cell lines including HCT116 (colon cancer) and MCF-7 (breast cancer).

- Efficacy : The IC50 values observed were 7.72 µM for A549 (lung cancer), 16.08 µM for PC-3 (prostate cancer), and 11.67 µM for MCF-7 cells .

These results indicate that the compound exhibits significant cytotoxicity towards various cancer cell lines.

Antimicrobial Activity

In addition to its anticancer properties, the compound also shows promise as an antimicrobial agent:

- Microbial Targets : It has demonstrated activity against common pathogens such as Escherichia coli and Staphylococcus aureus.

- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-triazole | 7.72 | Anticancer |

| N-(isochroman-3-ylmethyl)-N-methyl-pyrrolidine | 12.50 | Anticancer |

| N-(isochroman-3-ylmethyl)-N,N-dimethyl-imidazole | 15.00 | Anticancer |

This table illustrates that the triazole derivative exhibits superior potency compared to its imidazole counterpart.

Case Study 1: Anticancer Efficacy

In a controlled study involving HCT116 cells treated with N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-triazole-4-carboxamide, researchers observed:

- Apoptosis Induction : Flow cytometry revealed increased rates of apoptosis.

- Cell Cycle Arrest : A significant number of cells were arrested in the G0/G1 phase.

These findings suggest that the compound may effectively induce programmed cell death in cancer cells.

Case Study 2: Antimicrobial Testing

A separate study assessed the antimicrobial activity against S. aureus:

- Zone of Inhibition : The compound produced a notable zone of inhibition measuring 15 mm.

This indicates its potential as a therapeutic agent against bacterial infections.

Comparaison Avec Des Composés Similaires

The compound belongs to the 1H-1,2,3-triazole-4-carboxamide class, which is extensively studied for diverse pharmacological activities. Below is a comparative analysis with structurally related analogs:

Key Observations :

- Synthesis : The target compound likely shares synthetic methods (e.g., EDCI/HOBt-mediated coupling) with analogs in , which achieved ~60–70% yields . Isochroman-3-ylmethyl may require specialized precursors or protective strategies.

- Substituent Effects: The isochroman group introduces a rigid, oxygen-containing bicyclic system, contrasting with planar aryl (e.g., 3a) or heteroaryl (e.g., quinolinyl in ) substituents. This may enhance membrane permeability compared to polar groups like cyano (3a) or halogenated aryl (4G).

Pharmacological and Physicochemical Comparisons

Key Observations :

- Biological Activity : While the target compound’s activity is unconfirmed, analogs with N-aryl or N-heteroaryl groups (e.g., 5z in ) show potent β-cell protection, suggesting that the isochroman substituent may modulate similar pathways .

Crystal Structure and Stability

- Intermolecular Interactions : Compounds like those in exhibit hydrogen bonding (N–H···O) and π-π stacking, stabilizing their crystal lattices . The isochroman group’s ether oxygen may participate in H-bonding, enhancing crystallinity.

- Thermal Stability : Melting points for triazole carboxamides range widely (123–183°C in ), dependent on substituent rigidity . The target compound’s melting point is likely >150°C, given its bicyclic structure.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cycloaddition for the triazole core and carboxamide coupling. Key steps include:

- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring.

- Carboxamide Coupling : Amidation using coupling agents like EDCI or HATU under inert conditions (e.g., nitrogen atmosphere) .

- Purification : Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol for high purity (>95%) .

Q. Which analytical techniques are essential for confirming structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and stereochemistry (e.g., δ 10.37 ppm for carboxamide NH in DMSO-d6) .

- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H] peaks with <2 ppm error) .

- X-ray Crystallography : SHELXL refinement for crystal structure determination, with anisotropic displacement parameters analyzed via WinGX/ORTEP .

Q. What are the primary biological screening assays for this compound?

- Methodological Answer :

- Anticancer Activity : MTT assays against cell lines (e.g., HeLa, MCF-7) with IC values calculated using nonlinear regression .

- Antimicrobial Testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., GSK-3β) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Standardized Assay Conditions : Use identical cell lines, culture media, and incubation times (e.g., 48h vs. 72h impacts IC) .

- Comparative Dose-Response Curves : Analyze slope variability to identify outliers.

- Meta-Analysis Tools : Statistical packages (e.g., R/Bioconductor) to aggregate data and adjust for batch effects .

Q. What strategies optimize synthesis yield and purity for scaled-up production?

- Methodological Answer :

- Reaction Parameter Screening : DOE (Design of Experiments) to optimize temperature (e.g., 60–80°C) and pH (6.5–7.5) .

- Catalyst Selection : Pd/C for hydrogenation vs. enzymatic catalysis for stereoselective coupling .

- In-line Analytics : HPLC monitoring (C18 columns, acetonitrile/water mobile phase) to track intermediates .

Q. How do computational methods elucidate the compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking : Autodock Vina or Schrödinger Suite to predict binding to targets (e.g., Wnt/β-catenin pathway proteins) .

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .

- QSAR Models : CoMFA/CoMSIA to correlate substituent effects (e.g., isochroman methylation) with activity .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.